molecular formula C15H11BrO2 B1265387 2-Bromo-1,3-diphenylpropane-1,3-dione CAS No. 728-84-7

2-Bromo-1,3-diphenylpropane-1,3-dione

Cat. No.: B1265387
CAS No.: 728-84-7
M. Wt: 303.15 g/mol
InChI Key: BYAJHZYXPBREEK-UHFFFAOYSA-N
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Description

2-Bromo-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C15H11BrO2 and a molecular weight of 303.151. It is also known by other names such as bromodibenzoylmethane and dibenzoylbromomethane . This compound is characterized by the presence of two phenyl groups and a bromine atom attached to a propanedione backbone.

Mechanism of Action

Pharmacokinetics

A related compound, 1,3-diphenyl-1,3-propanedione (dppd), has been studied in mice . DPPD was found to be rapidly absorbed after oral administration, with higher concentrations in the liver and kidneys. The drug concentrations showed a rapid distribution in the liver and lungs, but in the muscle, the maximum was reached later . These findings may provide some insights into the ADME properties of “1,3-Propanedione, 2-bromo-1,3-diphenyl-”, but direct studies on this compound are needed to confirm its pharmacokinetic profile.

Biochemical Analysis

Biochemical Properties

1,3-Propanedione, 2-bromo-1,3-diphenyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit mammary tumorigenesis, lymphomas, and leukemias in mice . The compound acts as a heat stabilizer and antitumor agent, indicating its potential therapeutic applications . The nature of these interactions involves binding to specific sites on enzymes and proteins, thereby modulating their activity.

Cellular Effects

1,3-Propanedione, 2-bromo-1,3-diphenyl- has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of mammary tumors, lymphomas, and leukemias in mice . This suggests that the compound can alter cell signaling pathways and gene expression to exert its antitumor effects.

Molecular Mechanism

The molecular mechanism of 1,3-Propanedione, 2-bromo-1,3-diphenyl- involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to inhibit tumor growth is likely due to its interaction with key signaling molecules and transcription factors involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Propanedione, 2-bromo-1,3-diphenyl- can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that the compound can maintain its antitumor activity over extended periods .

Dosage Effects in Animal Models

The effects of 1,3-Propanedione, 2-bromo-1,3-diphenyl- vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. For instance, the lowest published lethal dose (LDLo) for mice via intraperitoneal injection is 31200 µg/kg . This highlights the importance of determining the optimal dosage for therapeutic applications while minimizing toxicity.

Metabolic Pathways

1,3-Propanedione, 2-bromo-1,3-diphenyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include its conversion to other metabolites that may also exhibit biological activity. Understanding these pathways is crucial for elucidating the compound’s overall effects on cellular metabolism .

Transport and Distribution

The transport and distribution of 1,3-Propanedione, 2-bromo-1,3-diphenyl- within cells and tissues are essential for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can affect its localization and accumulation, thereby influencing its therapeutic effects .

Subcellular Localization

The subcellular localization of 1,3-Propanedione, 2-bromo-1,3-diphenyl- plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-diphenylpropane-1,3-dione can be synthesized through the bromination of 1,3-diphenyl-1,3-propanedione. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 1,3-propanedione, 2-bromo-1,3-diphenyl- may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-diphenylpropane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1,3-diphenylpropane-1,3-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3-diphenylpropane-1,3-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective chemical transformations. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-bromo-1,3-diphenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAJHZYXPBREEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061058
Record name 1,3-Propanedione, 2-bromo-1,3-diphenyl-
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Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-84-7
Record name 2-Bromo-1,3-diphenyl-1,3-propanedione
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Record name 1,3-Propanedione, 2-bromo-1,3-diphenyl-
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Record name Bromodibenzoylmethane
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Record name 1,3-Propanedione, 2-bromo-1,3-diphenyl-
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Record name 1,3-Propanedione, 2-bromo-1,3-diphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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